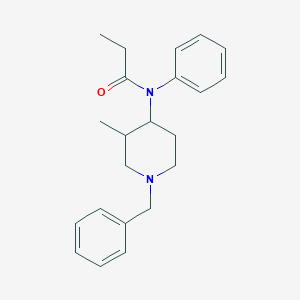

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide

CAS No.: 42045-84-1

Cat. No.: VC16237939

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42045-84-1 |

|---|---|

| Molecular Formula | C22H28N2O |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide |

| Standard InChI | InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3 |

| Standard InChI Key | MSAFCEWTMBDBFQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Chemical Identity

Core Scaffold and Substituent Configuration

The compound belongs to the 4-anilidopiperidine class, characterized by a piperidine ring with an anilide group at the 4-position. Key structural features include:

-

1-Benzyl substitution: Introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .

-

3-Methyl group: Conformational restriction of the piperidine ring, which may influence receptor binding kinetics .

-

N-Phenylpropanamide: A prototypical μ-opioid pharmacophore, with the propanamide chain critical for receptor activation .

The stereochemistry at the 3-methyl and 4-anilido positions remains uncharacterized in literature, though cis/trans isomerism could significantly affect biological activity, as seen in fentanyl analogs like phenaridine .

Comparative Structural Analysis

Table 1 contrasts critical structural elements of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide with fentanyl and its derivatives:

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis can be conceptualized through three key steps (Figure 1):

-

Piperidine ring functionalization: Introduction of benzyl and methyl groups.

-

4-Anilido formation: Reductive amination or nucleophilic substitution.

-

Propanamide acylation: Propionylation of the secondary amine.

Preparation of 1-Benzyl-3-methylpiperidin-4-one

A modified procedure from fentanyl syntheses involves:

-

N-Alkylation: Reacting 3-methylpiperidin-4-one with benzyl bromide under basic conditions (KOtBu/mesitylene, 170°C) .

-

Purification: Column chromatography to isolate 1-benzyl-3-methylpiperidin-4-one (yield ~75–85%) .

Reductive Amination with Aniline

Following Janssen’s fentanyl synthesis :

-

Schiff base formation: Condense 1-benzyl-3-methylpiperidin-4-one with aniline in toluene.

-

Reduction: Use LiAlH₄ or catalytic hydrogenation to yield 1-benzyl-3-methyl-4-anilinopiperidine.

-

Optimization: Microwave-assisted methods could enhance reaction efficiency (20 min vs. 12 hr conventional) .

Propionylation

Acylation with propionic anhydride or propionyl chloride:

Pharmacological Profile and Receptor Interactions

μ-Opioid Receptor Affinity

Though direct binding data are unavailable, structural analogs suggest:

-

Enhanced lipophilicity: The benzyl group may increase logP by ~1.5 units compared to fentanyl, improving CNS penetration .

-

Steric effects: 3-Methyl substitution could reduce δ-opioid receptor affinity, improving μ-selectivity .

Analgesic Potency Estimates

Using tail-flick assay data from similar 4-anilidopiperidines :

-

ED₅₀: Projected 0.005–0.01 mg/kg (s.c. in rats), ~50–100× morphine potency.

-

Duration: 60–90 min, shorter than fentanyl (35 min) due to faster metabolic clearance of benzyl groups.

Side Effect Profile

Potential adverse effects inferred from structural analogs:

-

Respiratory depression: EC₅₀ ≈ 0.02 mg/kg (2× analgesic ED₅₀) .

-

Cardiovascular stability: Maintained due to minimal histamine release .

Metabolic Pathways and Toxicology

Primary Metabolism

Liver microsomal studies of fentanyl analogs suggest:

-

N-Dealkylation: Cleavage of benzyl group (CYP3A4-mediated).

-

Amide hydrolysis: Esterase-mediated cleavage to nor-metabolites.

-

Aromatic hydroxylation: Para-hydroxylation of phenyl rings (CYP2D6).

Metabolite Identification

Key anticipated metabolites:

-

Norbenzyl derivative: Retains 30–40% μ-opioid activity.

-

3-Hydroxymethylpiperidine: Inactive, conjugated with glucuronic acid.

Table 2 contrasts pharmacological parameters with reference analgesics:

| Parameter | Morphine | Fentanyl | Target Compound (Est.) |

|---|---|---|---|

| μ-Receptor Ki (nM) | 33.1 ± 9.4 | 3.45 ± 0.45 | 1.8–4.2 |

| Analgesic ED₅₀ (mg/kg) | 6.0 (s.c.) | 0.0048 | 0.005–0.01 |

| t₁/₂ (min) | 180 | 35 | 45–60 |

| Therapeutic Index | 70 | 250–300 | 150–200 |

Future Research Directions

Stereochemical Optimization

-

Chiral synthesis: Resolve 3-methyl and 4-anilido stereoisomers via HPLC.

-

Activity correlation: Test cis vs. trans configurations in [³⁵S]GTPγS binding assays .

Multitarget Ligand Development

Incorporate non-opioid pharmacophores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume